

Application Notes and Protocols for Studying Mitochondrial Membrane Potential with ER-000444793

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Compound of Interest

Compound Name: ER-000444793

Cat. No.: B15576322

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Introduction

ER-000444793 is a potent and specific inhibitor of the mitochondrial permeability transition pore (mPTP) with an IC₅₀ of 2.8 μM .^{[1][2]} It functions independently of cyclophilin D (CypD), a key regulator of the mPTP, offering a valuable tool for investigating the pore's role in various cellular processes.^{[1][3][4]} While **ER-000444793** is not a fluorescent dye for directly measuring mitochondrial membrane potential ($\Delta\Psi\text{m}$), it is a critical tool for studying how the mPTP affects $\Delta\Psi\text{m}$.

Persistent opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, a crucial event in some forms of cell death.^{[3][5][6]} Therefore, **ER-000444793** can be used in conjunction with fluorescent $\Delta\Psi\text{m}$ -sensitive dyes (e.g., TMRM, TMRE, or JC-1) to investigate the role of mPTP-mediated depolarization in experimental models. These application notes provide protocols for utilizing **ER-000444793** to study its effects on mitochondrial membrane potential.

Mechanism of Action

ER-000444793 inhibits the opening of the mPTP induced by stimuli such as high calcium (Ca^{2+}) concentrations.^{[1][3]} Unlike the well-known mPTP inhibitor Cyclosporin A (CsA), **ER-000444793**'s inhibitory action does not involve binding to or inhibiting the peptidyl-prolyl isomerase activity of CypD.^{[1][3]} This makes **ER-000444793** a specific tool to study the CypD-

independent mechanisms of mPTP regulation and its impact on mitochondrial membrane potential.

Data Presentation

Parameter	Value	Reference
Compound Name	ER-000444793	[3]
Chemical Name	N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide	[3]
Target	Mitochondrial Permeability Transition Pore (mPTP)	[1][2]
IC50 for mPTP inhibition	2.8 μ M	[1][2]
Mechanism	Cyclophilin D (CypD)-independent	[1][3]
Solubility	DMSO: 71 mg/mL (200.33 mM)	[2]

Experimental Protocols

Protocol 1: Assessment of ER-000444793's Effect on Ca²⁺-Induced Mitochondrial Depolarization in Isolated Mitochondria

This protocol details how to measure changes in mitochondrial membrane potential in isolated mitochondria using the fluorescent dye TMRM (Tetramethylrhodamine, methyl ester) to assess the inhibitory effect of **ER-000444793** on Ca²⁺-induced mPTP opening.

Materials:

- Isolated mitochondria (e.g., from rat liver)
- ER-000444793**
- TMRM (Tetramethylrhodamine, methyl ester)

- Respiration buffer (e.g., 120 mM KCl, 5 mM KH_2PO_4 , 2 mM MgCl_2 , 1 mM EGTA, 10 mM HEPES, pH 7.2)
- Mitochondrial substrates (e.g., 10 mM succinate and 1 μM rotenone)
- Calcium chloride (CaCl_2) solution
- DMSO (for dissolving **ER-000444793**)
- 96-well black, clear-bottom plates
- Fluorescence plate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **ER-000444793** in DMSO.
 - Prepare a stock solution of TMRM in DMSO. The final working concentration is typically in the nanomolar to low micromolar range.
 - Prepare a stock solution of CaCl_2 .
- Experimental Setup:
 - Add respiration buffer to the wells of a 96-well plate.
 - Add isolated mitochondria to each well (e.g., 0.5-1 mg protein/mL).
 - Add the mitochondrial substrates (succinate and rotenone) to energize the mitochondria.
 - Add TMRM to each well and allow it to equilibrate and accumulate in the energized mitochondria. This is observed as quenching of the TMRM fluorescence signal.
- Compound Incubation:
 - Add **ER-000444793** at various concentrations to the designated wells. For control wells, add an equivalent volume of DMSO.

- Incubate for 10 minutes at room temperature.
- Induction of mPTP Opening:
 - Induce mPTP opening by adding a bolus of CaCl_2 (e.g., 150 μM) to the wells.[3]
 - Immediately begin monitoring the fluorescence of TMRM using a plate reader (e.g., Ex/Em ~548/573 nm).
- Data Analysis:
 - Opening of the mPTP will cause depolarization of the mitochondrial membrane, leading to the release of TMRM and an increase in fluorescence.
 - The rate of fluorescence increase is proportional to the rate of depolarization.
 - Calculate the percentage of depolarization inhibition by **ER-000444793** relative to the DMSO control.[3]

Protocol 2: Live-Cell Imaging of Mitochondrial Membrane Potential

This protocol describes how to use live-cell imaging to visualize the protective effect of **ER-000444793** on mitochondrial membrane potential in cultured cells subjected to an mPTP-inducing stressor.

Materials:

- Adherent cells cultured on glass-bottom dishes or chamber slides
- **ER-000444793**
- TMRM or another suitable mitochondrial membrane potential dye
- An mPTP-inducing agent (e.g., ionomycin in the presence of extracellular Ca^{2+} , or a chemical inducer of oxidative stress)
- Cell culture medium

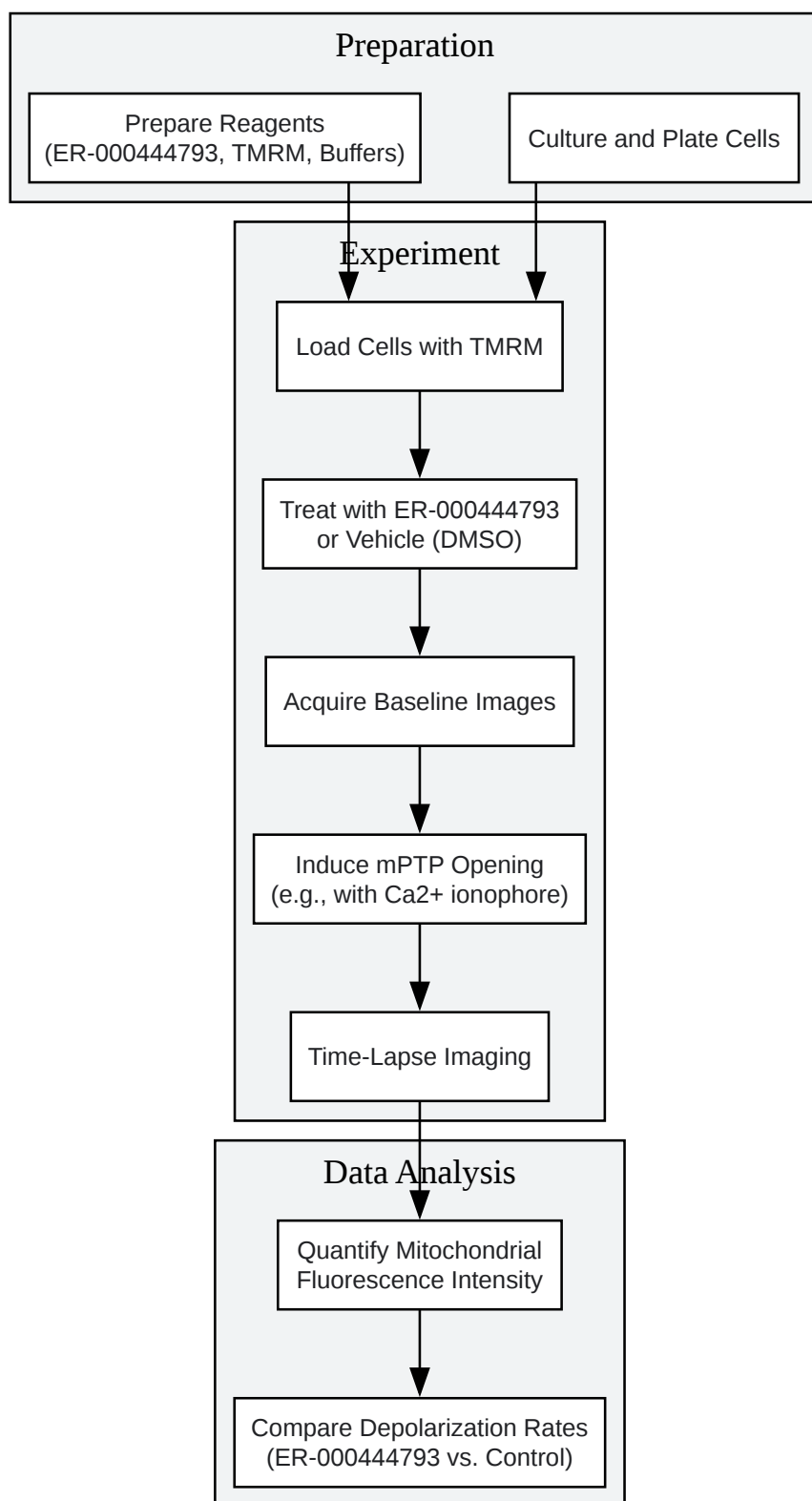
- Confocal or fluorescence microscope equipped with live-cell imaging capabilities (environmental chamber to maintain 37°C and 5% CO₂)

Procedure:

- Cell Preparation:
 - Plate cells and allow them to adhere and grow to a suitable confluency.
- Dye Loading and Compound Treatment:
 - Wash the cells with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution).
 - Load the cells with TMRM (at a low, non-quenching concentration) in imaging buffer for 20-30 minutes at 37°C.
 - Wash the cells to remove excess dye.
 - Add fresh imaging buffer containing different concentrations of **ER-000444793** or DMSO (vehicle control) and incubate for a desired period (e.g., 30-60 minutes).
- Live-Cell Imaging:
 - Mount the dish/slide on the microscope stage within the environmental chamber.
 - Acquire baseline images of TMRM fluorescence in the mitochondria.
- Induction of Mitochondrial Depolarization:
 - Add the mPTP-inducing agent to the cells while continuously acquiring images.
 - Monitor the changes in TMRM fluorescence over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.
- Data Analysis:
 - Quantify the fluorescence intensity of TMRM in the mitochondria of individual cells over time.

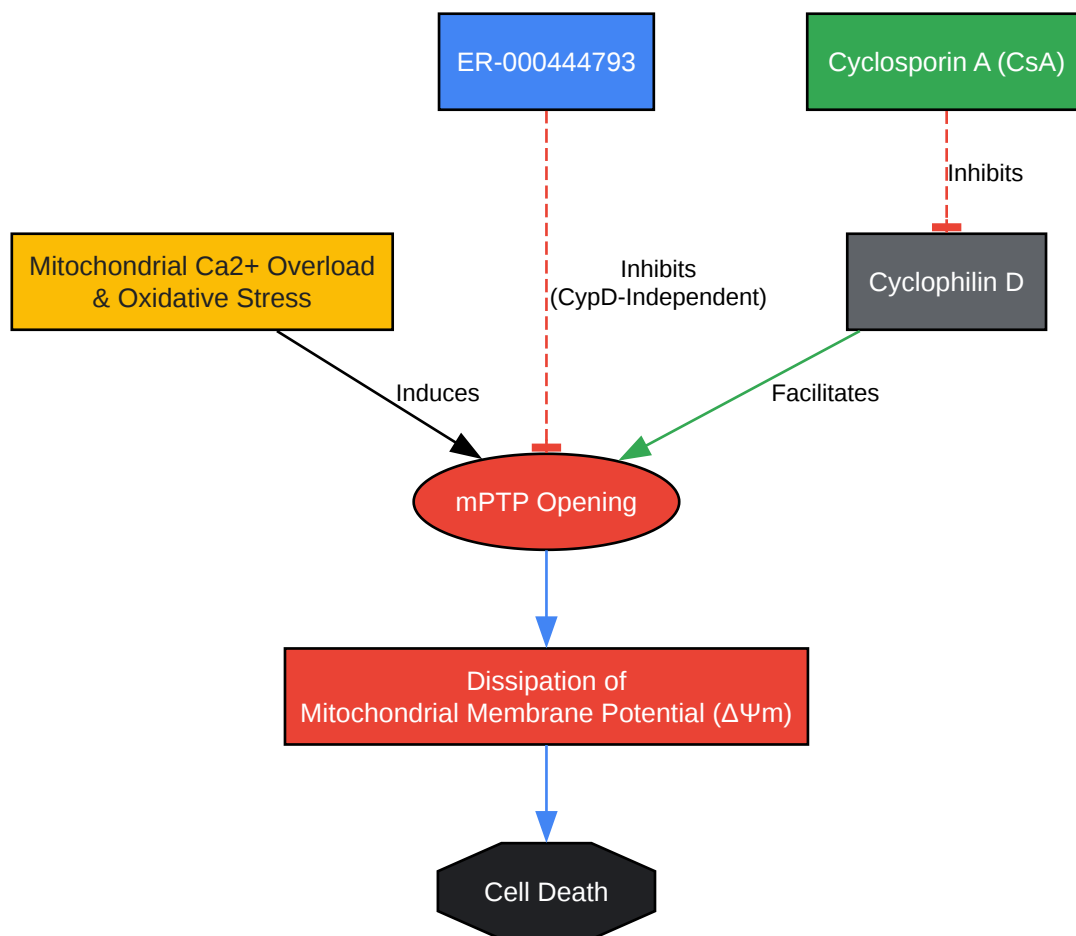
- Compare the rate and extent of depolarization in cells treated with **ER-000444793** versus control cells.

Mandatory Visualizations



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Caption: Experimental workflow for assessing the effect of **ER-000444793** on mitochondrial membrane potential in live cells.



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Caption: Signaling pathway showing the role of **ER-000444793** in inhibiting mPTP-mediated mitochondrial depolarization.

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